molecular formula C11H12BrNO2 B13319021 4-(2-Bromo-5-methyl-phenyl)-morpholin-3-one CAS No. 1427413-84-0

4-(2-Bromo-5-methyl-phenyl)-morpholin-3-one

Cat. No.: B13319021
CAS No.: 1427413-84-0
M. Wt: 270.12 g/mol
InChI Key: VPFZHDLIDPTTSC-UHFFFAOYSA-N
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Description

4-(2-Bromo-5-methyl-phenyl)-morpholin-3-one is a heterocyclic organic compound that features a morpholine ring substituted with a 2-bromo-5-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-5-methyl-phenyl)-morpholin-3-one typically involves the reaction of 2-bromo-5-methylphenylamine with ethyl chloroformate to form an intermediate, which is then cyclized to yield the desired morpholinone compound. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-5-methyl-phenyl)-morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromine substituent.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized morpholinones.

Scientific Research Applications

4-(2-Bromo-5-methyl-phenyl)-morpholin-3-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-methyl-phenyl)-morpholin-3-one involves its interaction with specific molecular targets. The bromine substituent can participate in halogen bonding, while the morpholine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloro-5-methyl-phenyl)-morpholin-3-one: Similar structure but with a chlorine substituent instead of bromine.

    4-(2-Bromo-5-ethyl-phenyl)-morpholin-3-one: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

4-(2-Bromo-5-methyl-phenyl)-morpholin-3-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance its ability to participate in halogen bonding, potentially leading to unique interactions with biological targets.

Properties

CAS No.

1427413-84-0

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

4-(2-bromo-5-methylphenyl)morpholin-3-one

InChI

InChI=1S/C11H12BrNO2/c1-8-2-3-9(12)10(6-8)13-4-5-15-7-11(13)14/h2-3,6H,4-5,7H2,1H3

InChI Key

VPFZHDLIDPTTSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)N2CCOCC2=O

Origin of Product

United States

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